Benzaldehyde, 4-(2,3-dimethylphenoxy)-

Description

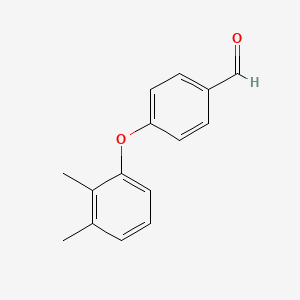

Benzaldehyde, 4-(2,3-dimethylphenoxy)- is a substituted aromatic aldehyde characterized by a benzaldehyde core (C₆H₅CHO) functionalized at the para position with a 2,3-dimethylphenoxy group. This substituent consists of a phenoxy ether (C₆H₅O⁻) bearing methyl groups at the 2- and 3-positions, imparting steric bulk and altered electronic properties compared to simpler benzaldehyde derivatives.

For instance, the 2,3-dimethylphenoxy moiety is utilized in pharmaceuticals, such as anti-mycobacterial agents , highlighting its relevance in medicinal chemistry. The aldehyde group further positions it as a reactive intermediate for synthesizing Schiff bases, heterocycles, or functionalized polymers.

Properties

CAS No. |

61343-93-9 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-(2,3-dimethylphenoxy)benzaldehyde |

InChI |

InChI=1S/C15H14O2/c1-11-4-3-5-15(12(11)2)17-14-8-6-13(10-16)7-9-14/h3-10H,1-2H3 |

InChI Key |

YXDRJYYFXXBPOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene in the presence of an oxidizing agent such as magnesium dioxide or vanadium (V) oxide. The reaction typically occurs in an acidic environment, converting the methyl group to an aldehyde group.

Industrial Production Methods: Industrial production methods for benzaldehyde derivatives often involve large-scale oxidation processes using air or oxygen in the presence of catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzaldehyde, 4-(2,3-dimethylphenoxy)- can undergo oxidation reactions to form carboxylic acids.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated benzaldehyde derivatives

Scientific Research Applications

Chemistry: Benzaldehyde, 4-(2,3-dimethylphenoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of aldehyde derivatives on cellular processes. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .

Industry: In the industrial sector, benzaldehyde derivatives are used in the production of fragrances, flavorings, and dyes. The unique aromatic properties of these compounds make them valuable in the formulation of various consumer products .

Mechanism of Action

The mechanism of action of benzaldehyde, 4-(2,3-dimethylphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Benzaldehyde, 4-(2,3-dimethylphenoxy)- with structurally related benzaldehyde derivatives:

Key Differentiators

- Steric Effects: The 2,3-dimethylphenoxy group introduces significant steric hindrance, reducing reactivity in electrophilic substitutions but enhancing binding specificity in biological systems.

- Electronic Profile: Compared to electron-donating methoxy groups, the phenoxy ether in the target compound offers moderate electron withdrawal, influencing its redox behavior.

- Lipophilicity: The hydrophobic 2,3-dimethylphenoxy group increases logP values, improving blood-brain barrier penetration in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.